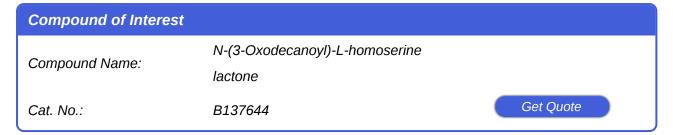


The Biosynthesis of 3-oxo-C10-HSL in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of **N-(3-oxodecanoyl)-L-homoserine lactone** (3-oxo-C10-HSL) in the opportunistic human pathogen Pseudomonas aeruginosa. While 3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is the primary signaling molecule of the Las quorum-sensing system, the enzymatic machinery demonstrates a degree of promiscuity, leading to the synthesis of other N-acyl homoserine lactones (AHLs), including 3-oxo-C10-HSL. This document details the enzymatic pathway, its genetic regulation, quantitative data on its production, and comprehensive experimental protocols for its study.

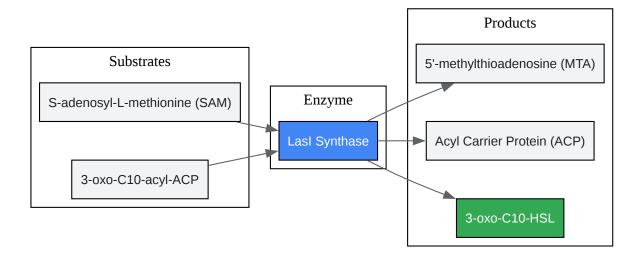
The Core Biosynthetic Pathway

The synthesis of 3-oxo-C10-HSL in P. aeruginosa is catalyzed by the Lasl acyl-homoserine lactone synthase. This enzyme utilizes S-adenosyl-L-methionine (SAM) and a 3-oxo-decanoyl-acyl carrier protein (3-oxo-C10-acyl-ACP) as substrates. The structural analysis of Lasl reveals a substrate-binding tunnel that can accommodate acyl chains of varying lengths, which explains its ability to produce a range of AHLs in addition to its primary product, 3-oxo-C12-HSL.[1]

The reaction proceeds in two main steps:



- Acyl Group Transfer: The 3-oxo-decanoyl group is transferred from the acyl carrier protein to SAM.
- Lactonization: The intermediate undergoes an intramolecular cyclization to form the homoserine lactone ring, releasing 3-oxo-C10-HSL.



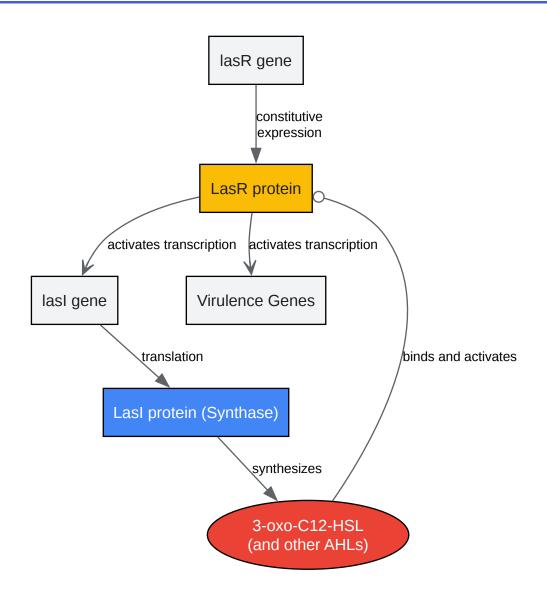
Click to download full resolution via product page

Caption: Biosynthesis of 3-oxo-C10-HSL by the LasI synthase.

Genetic Regulation of the Pathway

The biosynthesis of 3-oxo-C10-HSL is intricately linked to the Las quorum-sensing (QS) circuit. The expression of the lasl gene, which encodes the synthase, is under the positive transcriptional control of the LasR protein. LasR is a transcriptional activator that requires binding to an AHL molecule, primarily 3-oxo-C12-HSL, for its activity. This creates a positive feedback loop where the presence of the signaling molecule stimulates the production of more synthase, leading to a rapid increase in AHL concentration once a threshold bacterial population density is reached.





Click to download full resolution via product page

Caption: Genetic regulation of the LasI synthase and AHL production.

Quantitative Data on 3-oxo-C10-HSL Production

While 3-oxo-C12-HSL is the most abundant AHL produced by the LasI synthase, 3-oxo-C10-HSL is also consistently detected in P. aeruginosa cultures, particularly in biofilms. Specific kinetic parameters for the interaction of LasI with 3-oxo-C10-acyl-ACP are not yet available in the literature. The following table summarizes findings on the detection and relative abundance of 3-oxo-C10-HSL.



Parameter	Value / Observation	Reference
Detection in P. aeruginosa Biofilms	Detected in both biofilm and effluent of flow cell cultures.	[2]
Concentration in Biofilm	Approximately $3 \pm 2 \mu M$.	[2]
Concentration in Effluent	Approximately 1 ± 0.1 nM.	[2]
Relative Abundance	Lower than 3-oxo-C12-HSL and N-3-oxo-tetradecanoyl homoserine lactone (OtDHL).	[2]

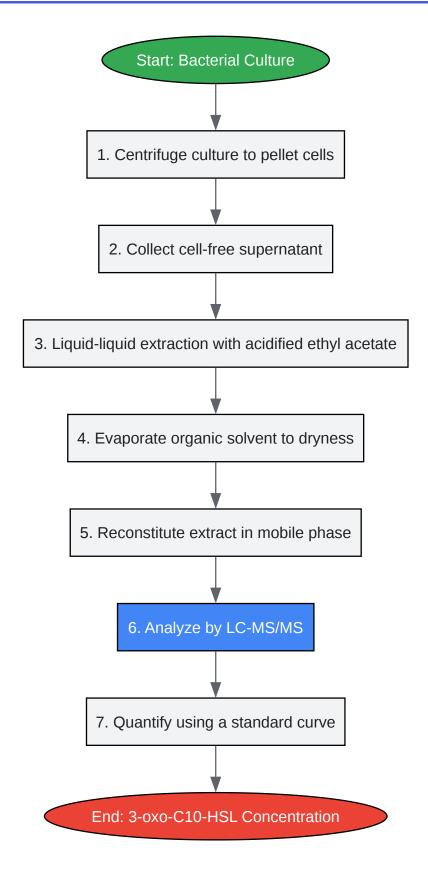
Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of 3-oxo-C10-HSL biosynthesis.

Quantification of 3-oxo-C10-HSL by LC-MS/MS

This protocol describes the extraction and quantification of 3-oxo-C10-HSL from a P. aeruginosa culture supernatant.





Click to download full resolution via product page

Caption: Workflow for the quantification of 3-oxo-C10-HSL by LC-MS/MS.



Methodology:

Sample Preparation:

- Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase.
- Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
- Carefully collect the cell-free supernatant.

Extraction:

- Acidify the supernatant to pH 3-4 with hydrochloric acid.
- Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate.
 Vortex vigorously for 1 minute and allow the phases to separate.
- Collect the organic (upper) phase. Repeat the extraction twice more.
- Pool the organic phases.

Sample Concentration:

 Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

Reconstitution:

 Reconstitute the dried extract in a known volume (e.g., 100 μL) of the initial mobile phase for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis:

- Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
- Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).



 Perform mass spectrometry in positive ion mode with selected reaction monitoring (SRM) for the specific transition of 3-oxo-C10-HSL (precursor ion m/z 270.2 -> product ion m/z 102.1).

Quantification:

- Prepare a standard curve using synthetic 3-oxo-C10-HSL of known concentrations.
- Calculate the concentration of 3-oxo-C10-HSL in the sample by comparing its peak area to the standard curve.

In Vitro Lasl Enzyme Assay

This protocol outlines a method to measure the enzymatic activity of Lasl with 3-oxo-C10-acyl-ACP as a substrate.

Methodology:

- Reagent Preparation:
 - LasI Enzyme: Purify recombinant His-tagged LasI from an E. coli expression system.
 - 3-oxo-C10-acyl-ACP: Synthesize this substrate enzymatically using an acyl-ACP synthetase (AasS) or a similar enzyme with 3-oxo-decanoic acid and holo-ACP.
 - S-adenosyl-L-methionine (SAM): Prepare a fresh stock solution.
 - Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT.

• Enzyme Reaction:

- In a microcentrifuge tube, combine the reaction buffer, SAM (e.g., 1 mM), and 3-oxo-C10-acyl-ACP (at varying concentrations for kinetic analysis).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding a known amount of purified LasI enzyme.
- Incubate at 37°C for a specific time (e.g., 30 minutes).



- · Reaction Quenching and Product Extraction:
 - Stop the reaction by adding an equal volume of acidified ethyl acetate.
 - Vortex vigorously and centrifuge to separate the phases.
 - Collect the organic phase containing the synthesized 3-oxo-C10-HSL.
- Analysis:
 - Analyze the extracted product by LC-MS/MS as described in protocol 4.1 to quantify the amount of 3-oxo-C10-HSL produced.
 - Calculate the enzyme activity (e.g., in μmol/min/mg of enzyme) and determine kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Enzymatic Synthesis of 3-oxo-C10-acyl-ACP

This protocol describes the synthesis of the 3-oxo-C10-acyl-ACP substrate required for the in vitro Lasl assay.

Methodology:

- Reagent Preparation:
 - Holo-ACP: Purify recombinant holo-acyl carrier protein.
 - Acyl-ACP Synthetase (AasS): Purify a recombinant AasS enzyme known to have broad substrate specificity.
 - 3-oxo-decanoic acid: The acyl donor.
 - ATP and MgCl2: Required for the AasS reaction.
 - Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
- Synthesis Reaction:



- Combine the reaction buffer, holo-ACP, 3-oxo-decanoic acid, ATP, and MgCl2 in a reaction vessel.
- Initiate the reaction by adding the AasS enzyme.
- Incubate at 37°C for 2-3 hours.
- Purification of 3-oxo-C10-acyl-ACP:
 - Purify the resulting 3-oxo-C10-acyl-ACP from the reaction mixture using anion-exchange chromatography or another suitable protein purification method.
 - Confirm the identity and purity of the product by mass spectrometry.

Purification of Recombinant Lasl

This protocol details the expression and purification of His-tagged LasI from E. coli.

Methodology:

- Expression:
 - Transform E. coli BL21(DE3) with a plasmid containing the His-tagged last gene under an inducible promoter (e.g., T7).
 - Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.
 - Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
- Cell Lysis:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
 - Lyse the cells by sonication on ice.



Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

Purification:

- Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g.,
 20-50 mM) to remove non-specifically bound proteins.
- Elute the His-tagged LasI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Buffer Exchange and Storage:
 - Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
 - Store the purified enzyme at -80°C.

This guide provides a comprehensive overview and practical methodologies for the study of 3-oxo-C10-HSL biosynthesis in P. aeruginosa. Further research into the specific kinetic properties of LasI with different acyl-ACP substrates will provide a more complete understanding of the regulation and production of the diverse array of signaling molecules utilized by this versatile pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]



• To cite this document: BenchChem. [The Biosynthesis of 3-oxo-C10-HSL in Pseudomonas aeruginosa: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137644#3-oxo-c10-hsl-biosynthesis-pathway-in-pseudomonas-aeruginosa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com